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Compound of Interest

Compound Name: C19H19F2N7O

Cat. No.: B14934182

Get Quote

Compound: L-838,417 (7-tert-butyl-3-(2,5-difluorophenyl)-6-[(1-methyl-1H-1,2,4-triazol-5-

yl)methoxy][1,2,4]triazolo[4,3-b]pyridazine) Molecular Formula: C19H19F2N7O Target: GABA-A

Receptor (Positive Allosteric Modulator) Selectivity Profile: Partial agonist at α2, α3, α5;

Antagonist/Null at α1.[1][2][3][4]

Introduction & Mechanism of Action
L-838,417 is a seminal compound in neuropharmacology, designed to separate the anxiolytic

effects of GABAergic modulation from the sedative side effects.[1][2][3][4]

The Challenge: Classical benzodiazepines (e.g., Diazepam) bind non-selectively to all

synaptic GABA-A receptor subtypes (α1, α2, α3, α5), leading to sedation (mediated by α1)

alongside anxiolysis (mediated by α2/α3).[1][2][3][4]

The Solution: L-838,417 acts as a functional antagonist or null modulator at the α1 subtype

but retains partial agonist activity at α2, α3, and α5 subtypes.[1][2][3][4]

Application: It is the gold-standard control for validating "non-sedating anxiolytic"

mechanisms in drug discovery.[1][2][3]
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Mechanistic Pathway (GABA-A Modulation)
The following diagram illustrates the differential modulation of GABA-A receptor subtypes by L-

838,417 compared to classical benzodiazepines.[1][2][3][4]
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Figure 1: Differential signaling mechanism.[1][2][3][4] L-838,417 selectively potentiates α2/3

pathways (green) while sparing the α1 sedation pathway (red).[1][2][3][4]

Material Preparation & Handling
Proper reconstitution is critical.[1][2][3] L-838,417 is hydrophobic and requires organic solvents

for initial dissolution.[1][2][3][4]
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Parameter Specification Notes

Molecular Weight 399.41 g/mol

Primary Solvent DMSO (Dimethyl Sulfoxide)
Soluble up to ~20-50 mM.[1][2]

[3][4]

Secondary Solvent Ethanol
Soluble, but DMSO is

preferred for stability.[1][2][3]

Aqueous Solubility Negligible
Do not dissolve directly in

media/buffer.[1][2][3]

Stock Concentration 10 mM
Prepare in 100% DMSO.

Aliquot and freeze.

Storage -20°C (Solid/Stock)
Protect from light.[1][2][3][4]

Stable for >1 year.

Working Conc. 1 nM – 10 µM
Final DMSO concentration in

assay must be <0.1%.[1][2][3]

Expert Tip: When diluting the DMSO stock into aqueous assay buffer, add the stock slowly to

the vortexing buffer to prevent precipitation. If a precipitate forms, sonicate for 5 minutes.[1][2]

[3]

Experimental Protocol: Whole-Cell Patch Clamp
Electrophysiology
This is the gold standard assay for L-838,417. You must measure the potentiation of GABA-

induced currents, not direct activation.[1][2][3][4]

A. Cell System Validation
Host Cells: HEK293 or L(tk-) cells (low endogenous GABA receptor expression).[1][2][3][4]

Transfection: You must co-transfect three plasmids to form a functional channel:

Alpha Subtype: α1, α2, α3, or α5 (The variable).
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Beta Subtype: Typically β3 or β2.

Gamma Subtype: γ2 (Required for benzodiazepine sensitivity).[1][2][3]

Ratio: 1:1:1 or 1:1:2 (α:β:γ) to ensure γ-subunit incorporation.[1][2][3][4]

B. Solutions
Extracellular (Bath) Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM

HEPES, 10 mM Glucose (pH 7.4).[1][2][3][4]

Intracellular (Pipette) Solution: 140 mM CsCl (to block K+ channels), 2 mM MgCl₂, 1 mM

CaCl₂, 10 mM HEPES, 11 mM EGTA, 2 mM ATP-Mg (pH 7.2).[1][2][3][4]

C. Execution Workflow
Clamp: Establish whole-cell configuration; clamp voltage at -60 mV.

GABA EC20 Determination: Apply increasing concentrations of GABA (0.1 µM – 1 mM) to

determine the EC50 for the specific cell line.[1][2][3]

Crucial Step: For the L-838,417 assay, use a GABA concentration equivalent to EC20

(typically 1–5 µM).[1][2][3][4] Using saturating GABA (EC100) will mask the potentiating

effect of the PAM.[1][2][3]

Drug Application:

Phase 1 (Control): Apply GABA (EC20) for 5s → Record Current (I_control). Wash 30s.

Phase 2 (Test): Pre-apply L-838,417 (e.g., 100 nM) for 10s.

Phase 3 (Co-application): Apply GABA (EC20) + L-838,417 for 5s → Record Current

(I_test).

Analysis: Calculate % Potentiation = ((I_test - I_control) / I_control) * 100.

D. Expected Results (Validation Criteria)
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Receptor Subtype
GABA EC20 + 1 µM
Diazepam

GABA EC20 + 1 µM
L-838,417

Interpretation

α1β3γ2 >100% Potentiation
<10% Potentiation

(Null)

Confirms lack of

sedation potential.[1]

[2][3][4]

α2β3γ2 >100% Potentiation ~40-60% Potentiation

Confirms partial

agonism (Anxiolysis).

[1][2][3][4]

α3β3γ2 >100% Potentiation ~40-60% Potentiation
Confirms partial

agonism.[1][2][3][4]

Experimental Protocol: [³H]-Flumazenil Competition
Binding
To determine if L-838,417 binds to the receptor (Affinity) regardless of its functional effect

(Efficacy).[1][2][3][4]

A. Membrane Preparation[1][2][3]
Harvest HEK293 cells expressing αxβyγ2.[1][2][3]

Homogenize in 50 mM Tris-Citrate buffer (pH 7.4).

Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in buffer.

B. Assay Setup
Radioligand: 1 nM [³H]-Flumazenil (Ro 15-1788).[1][2][3][4]

Non-specific Binding (NSB): Define using 10 µM Diazepam or Clonazepam.[1][2]

Test Compound: L-838,417 (10⁻¹⁰ M to 10⁻⁵ M).[1][2][3][4]

C. Workflow Diagram
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Figure 2: Competition binding workflow to determine Ki values.

D. Data Analysis
Plot bound radioactivity (CPM) vs. Log[L-838,417].

Fit to a one-site competition model (Cheng-Prusoff equation) to determine Ki.[1][2][3][4]

Note: L-838,417 has high affinity (Ki < 10 nM) for all subtypes (α1, α2, α3, α5).[1][2][3][4]

Scientific Insight: High affinity at α1 but zero efficacy (from Protocol 3) confirms it is an

antagonist at α1, not a non-binder.[1][2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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